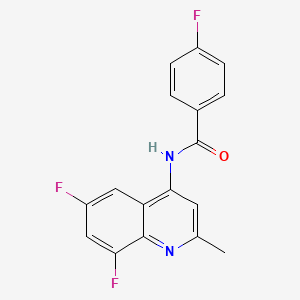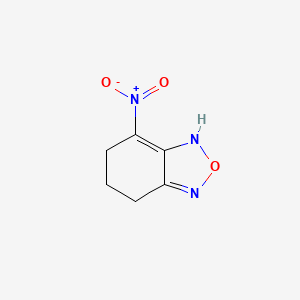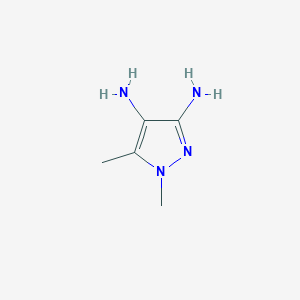![molecular formula C21H19N7O2 B11049918 7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11049918.png)
7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 7-(5-etil-4H-1,2,4-triazol-3-il)-3-(4-metoxifenil)-2-metilpirazolo[1,5-a]pirido[3,4-e]pirimidin-6(7H)-ona es una molécula heterocíclica compleja. Presenta múltiples anillos fusionados, incluyendo unidades de triazol, pirazol, piridina y pirimidina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-(5-etil-4H-1,2,4-triazol-3-il)-3-(4-metoxifenil)-2-metilpirazolo[1,5-a]pirido[3,4-e]pirimidin-6(7H)-ona típicamente involucra reacciones de múltiples pasos a partir de precursores más simples. Una ruta sintética común podría incluir:
Formación del Anillo de Triazol: Esto se puede lograr reaccionando un derivado de hidracina apropiado con un nitrilo sustituido con etilo en condiciones ácidas o básicas.
Construcción del Anillo de Pirazol: Este paso a menudo involucra reacciones de ciclización donde una hidracina reacciona con una dicetona o un β-ceto éster.
Formación de los Anillos de Piridina y Pirimidina: Estos anillos se pueden construir a través de reacciones de condensación que involucran aldehídos y aminas apropiadas, seguidas de ciclización.
Métodos de Producción Industrial
Para la producción a escala industrial, la síntesis se optimizaría para el rendimiento y la pureza. Esto podría implicar:
Catálisis: Uso de catalizadores para aumentar las tasas de reacción y la selectividad.
Química de Flujo Continuo: Implementación de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Técnicas de Purificación: Empleo de cristalización, cromatografía o recristalización para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
7-(5-etil-4H-1,2,4-triazol-3-il)-3-(4-metoxifenil)-2-metilpirazolo[1,5-a]pirido[3,4-e]pirimidin-6(7H)-ona: puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede realizar utilizando reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Pueden ocurrir reacciones de sustitución electrofílica o nucleofílica, especialmente en los anillos aromáticos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Halogenación utilizando bromo o cloro en presencia de un catalizador.
Productos Principales
Los productos principales dependen de las reacciones específicas. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir derivados de amina o alcohol.
Aplicaciones Científicas De Investigación
7-(5-etil-4H-1,2,4-triazol-3-il)-3-(4-metoxifenil)-2-metilpirazolo[1,5-a]pirido[3,4-e]pirimidin-6(7H)-ona: tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga como un posible agente terapéutico debido a su capacidad de interactuar con varios objetivos biológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 7-(5-etil-4H-1,2,4-triazol-3-il)-3-(4-metoxifenil)-2-metilpirazolo[1,5-a]pirido[3,4-e]pirimidin-6(7H)-ona implica su interacción con objetivos moleculares específicos. Estos pueden incluir:
Enzimas: Inhibición o activación de enzimas involucradas en vías metabólicas.
Receptores: Unión a receptores celulares para modular las vías de transducción de señales.
ADN/ARN: Interacción con ácidos nucleicos para influir en la expresión genética.
Comparación Con Compuestos Similares
Compuestos Similares
- 7-(5-metil-4H-1,2,4-triazol-3-il)-3-(4-metoxifenil)-2-metilpirazolo[1,5-a]pirido[3,4-e]pirimidin-6(7H)-ona
- 7-(5-etil-4H-1,2,4-triazol-3-il)-3-(4-clorofenil)-2-metilpirazolo[1,5-a]pirido[3,4-e]pirimidin-6(7H)-ona
Singularidad
La singularidad de 7-(5-etil-4H-1,2,4-triazol-3-il)-3-(4-metoxifenil)-2-metilpirazolo[1,5-a]pirido[3,4-e]pirimidin-6(7H)-ona radica en su patrón de sustitución específico, que puede influir significativamente en su actividad biológica y reactividad química. La presencia del grupo etilo en el anillo de triazol y el grupo metoxilo en el anillo de fenilo puede mejorar su interacción con los objetivos biológicos, lo que la convierte en una candidata prometedora para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C21H19N7O2 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
11-(5-ethyl-1H-1,2,4-triazol-3-yl)-5-(4-methoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C21H19N7O2/c1-4-17-23-21(25-24-17)27-10-9-16-15(20(27)29)11-22-19-18(12(2)26-28(16)19)13-5-7-14(30-3)8-6-13/h5-11H,4H2,1-3H3,(H,23,24,25) |
Clave InChI |
MKCHITURMRRQHT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NN1)N2C=CC3=C(C2=O)C=NC4=C(C(=NN34)C)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol](/img/structure/B11049835.png)
![9-bromo-5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B11049839.png)

![4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11049850.png)
![1-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B11049854.png)


![N-(3-chloro-4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11049884.png)

![1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11049889.png)

![5'-Amino-7a-hydroxy-1',3a-dimethyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11049906.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049910.png)
![[4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B11049919.png)
